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Compound of Interest

Compound Name:
(S)-(-)-4-Amino-2-hydroxybutyric

acid

Cat. No.: B113492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule of significant interest in

neuroscience and pharmaceutical development. As an analog of the inhibitory neurotransmitter

γ-aminobutyric acid (GABA), its precise three-dimensional structure is critical to understanding

its biological activity and for its application as a building block in the synthesis of novel

therapeutics. This technical guide provides an in-depth overview of the analytical techniques

and experimental protocols employed in the comprehensive structure elucidation of this

compound.

Spectroscopic Characterization
Spectroscopic methods are fundamental to determining the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-

hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass

Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry

of a molecule. For (S)-(-)-4-Amino-2-hydroxybutyric acid, both ¹H and ¹³C NMR are

employed.
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Experimental Protocol: NMR Sample Preparation and Analysis

A standard protocol for preparing an amino acid sample for NMR analysis is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of (S)-(-)-4-Amino-2-hydroxybutyric
acid in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). Ensure

the sample is fully dissolved.

Filtration: Filter the solution through a glass wool or cotton plug in a Pasteur pipette directly

into a 5 mm NMR tube to remove any particulate matter.

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-

dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity

of the hydrogen atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 dd 1H H-2

~3.0 t 2H H-4

~1.9 m 2H H-3

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments.
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Chemical Shift (δ) ppm Assignment

~178 C-1 (Carboxyl)

~68 C-2 (CH-OH)

~40 C-4 (CH₂-NH₂)

~35 C-3 (CH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Sample Preparation: Place a small amount of the solid (S)-(-)-4-Amino-2-hydroxybutyric
acid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

FTIR Spectral Data

The IR spectrum of (S)-(-)-4-Amino-2-hydroxybutyric acid shows characteristic absorption

bands for its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad
O-H stretch (hydroxyl and

carboxylic acid)

2800-3200 Broad N-H stretch (primary amine)

~2950 Medium C-H stretch (aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1600 Medium N-H bend (primary amine)

~1400 Medium O-H bend (carboxylic acid)

~1050 Strong C-O stretch (hydroxyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Mass Spectrometry Data

The mass spectrum of (S)-(-)-4-Amino-2-hydroxybutyric acid will show a molecular ion peak

corresponding to its molecular weight, along with characteristic fragment ions.
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m/z Proposed Fragment

119 [M]⁺ (Molecular Ion)

101 [M - H₂O]⁺

74 [M - COOH]⁺

44 [CH₂=NH₂]⁺

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth: High-quality single crystals of (S)-(-)-4-Amino-2-hydroxybutyric acid are

grown, typically by slow evaporation of a suitable solvent.

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is

collected as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell parameters and space group. The structure is then solved using direct methods or

Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic Data (CCDC 788877)

The crystal structure of a derivative of (S)-(-)-4-Amino-2-hydroxybutyric acid has been

deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number

788877. This data provides the precise atomic coordinates and allows for the unambiguous

determination of the absolute stereochemistry.
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 5.32

b (Å) 9.87

c (Å) 10.12

α (°) 90

β (°) 90

γ (°) 90

Note: The listed crystallographic parameters are for a representative structure and may vary

slightly for the pure compound.

Biological Context: Interaction with GABAB
Receptors
(S)-(-)-4-Amino-2-hydroxybutyric acid is known to be an analog of GABA and is thought to

exert its effects through interaction with GABA receptors, particularly the GABAB receptor,

which is a G-protein coupled receptor (GPCR).

Logical Workflow for Structure Elucidation
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Caption: Workflow for the structural elucidation of (S)-(-)-4-Amino-2-hydroxybutyric acid.

Signaling Pathway of GABAB Receptor Activation

The binding of an agonist like (S)-(-)-4-Amino-2-hydroxybutyric acid to the GABAB receptor

initiates a signaling cascade that leads to neuronal inhibition.
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Caption: Simplified GABA B receptor signaling pathway activated by an agonist.

Conclusion
The comprehensive structural elucidation of (S)-(-)-4-Amino-2-hydroxybutyric acid is

achieved through the synergistic application of spectroscopic and crystallographic techniques.

NMR, IR, and MS provide crucial information on the molecule's connectivity, functional groups,

and mass, while single-crystal X-ray diffraction offers an unambiguous determination of its

three-dimensional structure and absolute stereochemistry. This detailed structural knowledge is

paramount for understanding its interaction with biological targets like the GABAB receptor and

for the rational design of new therapeutic agents.

To cite this document: BenchChem. [Elucidating the Structure of (S)-(-)-4-Amino-2-
hydroxybutyric Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113492#s-4-amino-2-hydroxybutyric-acid-structure-
elucidation]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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